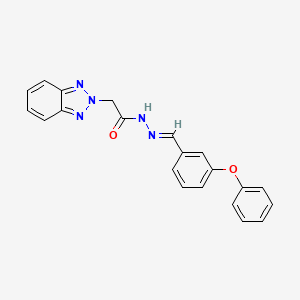

![molecular formula C16H19N3O3 B5571491 N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)

N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related spirocyclic compounds typically involves strategic cyclization reactions. For example, the efficient synthesis of oxy-oxazolidinones, a class of compounds related to the target molecule, can be achieved through double cyclization of O-acylated hydroxyamides, demonstrating the potential strategies that might be applicable for synthesizing N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide (Nazarian & Forsyth, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this family, including various amides derived from diazabicyclo[3.3.1]nonane derivatives, has been thoroughly investigated. Studies utilizing infrared, Raman, 1H, and 13C NMR spectroscopy, along with molecular modeling techniques, provide detailed insights into their structural and conformational characteristics (Fernández et al., 1995).

Chemical Reactions and Properties

Spirocyclic compounds like N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide are involved in various chemical reactions, showcasing their reactivity and the potential for functionalization. For example, the hydrolysis reactions and subsequent chemical transformations of related spirocyclic compounds have been documented, which could shed light on the reactivity of the target compound (Kayukova et al., 2007).

Physical Properties Analysis

The synthesis and structural elucidation of related spiro compounds provide insights into their physical properties. For instance, the development of novel synthetic routes to certain spiro compounds, demonstrating higher efficiency and better yield, can be indicative of the physical properties that such compounds might exhibit (Zhiqin, 2004).

Chemical Properties Analysis

The chemical properties of N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide can be inferred from studies on similar compounds. For instance, the regioselective synthesis and exploration of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives highlight the versatile chemical behavior and the potential for various chemical transformations (Farag et al., 2008).

Scientific Research Applications

Synthetic Chemistry and Molecular Structure

- Polytopal Equilibrium : Research on spiroarsoranes, closely related to the compound , examined the presence of polytopal equilibrium in solution, showcasing the impact of methyl substitution on stereoisomer predominance, contributing to the understanding of dynamic stereochemistry in similar spiro compounds (Tapia-Benavides et al., 2010).

- Antiviral Activity : A study on N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives revealed their antiviral efficacy against influenza viruses, hinting at the potential biomedical applications of structurally similar spirocyclic compounds (Göktaş et al., 2012).

- Electrochemical and Electrochromic Properties : The development of aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties explores the electrochemical and electrochromic properties of materials, which may include similar spirocyclic frameworks, offering insights into material science applications (Liou & Chang, 2008).

Biological and Pharmacological Applications

- Anticonvulsant Profiles : The anticonvulsant potential of new 6,9-diazaspiro[4.5]decane derivatives was investigated, showing significant potency in certain compounds, indicating the relevance of the spirocyclic motif in medicinal chemistry and drug design (Aboul-Enein et al., 2014).

- Pharmacological Evaluation : A series of sulfonamide derivatives, including a spirocyclic core similar to the compound , were synthesized and evaluated for their anticonvulsant activities, highlighting the therapeutic potential of such structures (Li et al., 2015).

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-1,3-dioxo-2,7-diazaspiro[4.4]nonane-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-10-3-4-11(2)12(7-10)17-15(22)19-6-5-16(9-19)8-13(20)18-14(16)21/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,22)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYWZYAWLKRDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)N2CCC3(C2)CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-Dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)

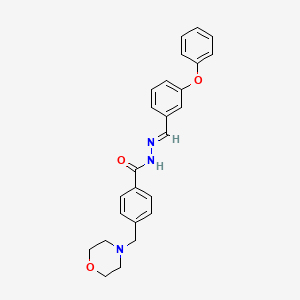

![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)

![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B5571457.png)

![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)

![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)